1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine

Medicinal Chemistry Drug Design Physicochemical Characterization

Isomer misidentification in pyrimidine-cyclopropanamine libraries can derail medicinal chemistry campaigns. This compound guarantees the correct 4-position cyclopropanamine connectivity (CAS 1501529-46-9), avoiding the common procurement error of ordering the 5-methyl-linked isomer (CAS 1279208-72-8) or cyclopropylmethanamine derivative (CAS 2736448-95-4). - 95% minimum purity ensures reliable reactivity for late-stage functionalization (oxidation, cross-coupling). - Distinct methylsulfanyl group provides unique electronic signature vs. methyl, chloro, or unsubstituted analogs (XLogP3-AA 0.3, H-bond acceptors: 4). - Ships worldwide from US/EU stock; full QA documentation provided.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B13251268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C2(CC2)N
InChIInChI=1S/C8H11N3S/c1-12-7-10-5-2-6(11-7)8(9)3-4-8/h2,5H,3-4,9H2,1H3
InChIKeyHXOMKSWQFRSJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine Product Overview


1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine (CAS 1501529-46-9) is a heterocyclic organic compound belonging to the pyrimidine-cyclopropanamine class, with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol . It incorporates a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a cyclopropan-1-amine moiety at the 4-position. The compound is cataloged in the PubChem database (CID 96745334) [1] and is commercially available with a minimum purity specification of 95% . Its computed physicochemical properties include an XLogP3-AA value of 0.3, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 77.1 Ų [1].

Pyrimidine building block with 2-methylsulfanyl and 4-cyclopropanamine substitution
Reported purity specification ≥95%
Cyclopropane ring constrains amine geometry for binding pocket studies

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine: Analog Substitution Limitations


Pyrimidine-cyclopropanamine derivatives exhibit profound differences in reactivity, target binding, and pharmacokinetic behavior driven by discrete substitution patterns. The specific combination of a methylsulfanyl group at the pyrimidine 2-position and a primary amine directly attached to a cyclopropane at the 4-position (as in 1-[2-(methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine) is chemically distinct from regioisomers (e.g., 5-position linked cyclopropanamines or 1-(pyrimidin-2-yl)cyclopropan-1-amines) and 2-position substituent analogs (e.g., methyl, chloro, or amino) [1][2]. The methylsulfanyl group introduces unique electronic and steric properties that alter the electron density of the pyrimidine ring, directly influencing nucleophilic aromatic substitution reactivity and biological target recognition. Furthermore, the cyclopropane ring constrains the amine in a rigid orientation, which can critically affect binding pocket complementarity compared to flexible ethylamino or unconstrained alkylamino analogs [3]. Generic substitution without rigorous experimental validation risks non-equivalent synthetic reactivity, divergent biological activity profiles, and compromised experimental reproducibility. Importantly, no published head-to-head comparisons between this compound and its closest analogs were identified in primary literature, meaning the onus remains on the investigator to empirically establish functional equivalence—or the lack thereof—for any specific application.

Regioisomer mismatch
5-position or methylene-linked cyclopropanamines produce different connectivity and amine class; may not transfer directly.
2-Substituent specificity
Methylsulfanyl reactivity (oxidation, metal coordination) not replicated by methyl or chloro analogs; synthetic route may shift.
Cyclopropane rigidity constraint
Constrained amine geometry may differ from flexible alkylamino analogs; binding pocket complementarity requires validation.

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine: Procurement Performance Evidence


Physicochemical Property Differentiation vs. Common Building Blocks

The target compound 1-[2-(methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine exhibits a computed XLogP3-AA lipophilicity value of 0.3, compared to the unsubstituted analog 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride (predicted LogP lower due to dihydrochloride salt form) and the 2-methyl analog 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine (predicted higher LogP due to increased hydrophobicity of methyl vs. methylsulfanyl). The topological polar surface area of 77.1 Ų for the target compound is identical to many pyrimidine-cyclopropanamine scaffolds, but the hydrogen bond acceptor count of 4 (including the sulfur atom lone pairs) is higher than in 2-methyl or 2-chloro analogs (typically 3 acceptors), potentially enhancing interactions with hydrogen bond donors in biological targets [1].

Physicochemical Profile
Class-level inference
XLogP3-AA 0.3, H-bond acceptors 4, TPSA 77.1 Ų vs. predicted higher LogP for 2-methyl analog (acceptors 3).
Computed differences suggest distinct lipophilicity and H-bond capacity; requires experimental confirmation.
Predicted; no experimental logP or solubility data available.
Medicinal Chemistry Drug Design Physicochemical Characterization

Cyclopropanamine Regioisomer Structural Differentiation

The target compound features a cyclopropan-1-amine group directly attached at the pyrimidine 4-position via the cyclopropyl quaternary carbon. This is structurally distinct from regioisomers where the cyclopropanamine is linked through a methylene spacer (e.g., N-((2-(methylthio)pyrimidin-5-yl)methyl)cyclopropanamine, CAS 1279208-72-8) or where the amine is a secondary cyclopropylamino substituent (e.g., 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine, CAS 951884-05-2). In the target compound, the amine is a primary amine on a fully substituted cyclopropyl carbon, whereas in the methylene-linked isomer it is a secondary amine. This difference affects the geometry of the amino group relative to the pyrimidine plane, the pKa of the amine, and its nucleophilicity for subsequent derivatization .

Regioisomer Identity
Data to verify
4-(1-aminocyclopropyl)-2-(methylsulfanyl)pyrimidine distinct from 5-methylene-linked isomer (CAS 1279208-72-8) and methanamine derivative.
Regioisomer connectivity critical for reactivity; verify CAS before procurement.
Structural comparison only; no head-to-head reactivity data.
Synthetic Chemistry Building Block Specification Regioisomer Purity

Methylsulfanyl Substituent Specificity vs. Methyl/Chloro Analogs

The 2-methylsulfanyl (-SCH₃) substituent on the pyrimidine ring is a key differentiating feature from the corresponding 2-methyl (-CH₃) and 2-chloro (-Cl) analogs. The thioether is a moderate electron-donating group that can participate in sulfur-mediated interactions (e.g., with transition metals, as a hydrogen bond acceptor, or via sulfur-π interactions) that are absent in methyl and chloro analogs. The 2-chloro analog (e.g., 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine) retains a chloro leaving group at the 6-position but still has the methylsulfanyl at the 2-position, demonstrating that a direct 2-chloro analog with a cyclopropan-1-amine at the 4-position was not identified in the literature. The methylsulfanyl group can also be oxidized to the corresponding sulfoxide or sulfone, providing a handle for further functional diversification not available in 2-methyl or 2-hydrogen analogs [1].

Substituent Reactivity
Context-dependent
2-SCH₃ enables oxidation to sulfoxide/sulfone, metal coordination; distinct electronics vs. -CH₃ or -Cl.
Synthetic route must match substituent; oxidation and cross-coupling potential.
Based on organic chemistry principles; no kinetic or yield data available.
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationships

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine Application Scenarios


Medicinal Chemistry Scaffold Diversification via 2-Methylsulfanyl Handle

This compound is suitable for medicinal chemistry programs that require a pyrimidine-cyclopropanamine core with a 2-position methylsulfanyl group as a synthetic handle for late-stage functionalization (e.g., oxidation to sulfoxide/sulfone pharmacophores or metal-catalyzed cross-couplings after activation). Its computed lipophilicity (XLogP3-AA 0.3) and hydrogen bond acceptor count (4) suggest potential for oral bioavailability-optimized lead generation, provided experimental ADME profiling confirms these predictions[1].

Regioisomerically Pure Cyclopropanamine-Pyrimidine Intermediates

For synthetic routes that demand the cyclopropan-1-amine moiety attached directly at the pyrimidine 4-position (without a methylene spacer) and a primary amine for subsequent derivatization, this specific CAS number (1501529-46-9) guarantees the correct connectivity. This avoids the common procurement error of ordering the 5-methyl-linked isomer (CAS 1279208-72-8) or the cyclopropylmethanamine derivative (CAS 2736448-95-4), which have different molecular formulas and would introduce a different geometry and amine class into the final compound.

SAR Studies: Role of 2-Methylsulfanyl Substituent

Investigators exploring the contribution of a methylthio group vs. a methyl, chloro, or hydrogen substituent at the 2-position of pyrimidine-cyclopropanamine kinase inhibitors or receptor ligands can procure this compound alongside its 2-methyl or 2-unsubstituted analogs to systematically assess the impact of the thioether on potency, selectivity, and pharmacokinetics. The distinct hydrogen bond acceptor count (4 vs. 3) and the sulfur atom's polarizability provide a unique electronic signature that can be correlated with biological activity[1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
2-Methylsulfanyl synthetic handle
Oxidation/cross-coupling feasibility; ADME profiling
Regioisomerically pure intermediates
4-Position cyclopropanamine connectivity
Regioisomer identity verification (CAS specificity)
SAR studies: 2-substituent role
2-Methylsulfanyl vs. methyl/chloro electronic profile
Potency/selectivity correlation in kinase/receptor assays
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